molecular formula C14H12BrN3O4S B7723658 (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate

(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate

Cat. No.: B7723658
M. Wt: 398.23 g/mol
InChI Key: VLNLAVVVPSHNOQ-UHFFFAOYSA-N
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Description

(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by the presence of a bromophenyl group attached to the imidazo[2,1-b]thiazole core, which is further linked to a methanamine group. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzaldehyde with 2-aminothiazole under acidic conditions to form the imidazo[2,1-b]thiazole core. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group. The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The bromophenyl group enhances its binding affinity to these targets, while the imidazo[2,1-b]thiazole core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • (6-Phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate
  • (6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate
  • (6-(4-Methylphenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate

Uniqueness

(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3S.C2H2O4/c13-9-3-1-8(2-4-9)11-10(7-14)16-5-6-17-12(16)15-11;3-1(4)2(5)6/h1-6H,7,14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNLAVVVPSHNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)CN)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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